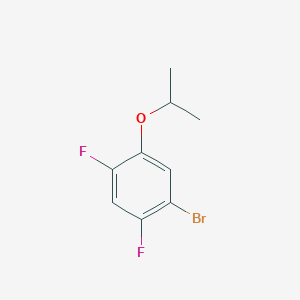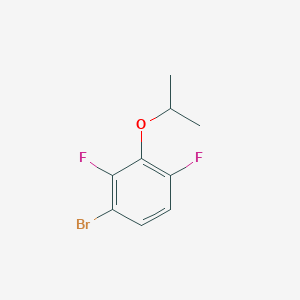
1-Bromo-2,4-difluoro-5-(propan-2-yloxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2,4-difluoro-5-(propan-2-yloxy)benzene is an aromatic compound with the molecular formula C9H9BrF2O It is characterized by the presence of bromine, fluorine, and an isopropoxy group attached to a benzene ring
Preparation Methods
The synthesis of 1-Bromo-2,4-difluoro-5-(propan-2-yloxy)benzene typically involves halogenation and etherification reactionsThe reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a base such as potassium carbonate to facilitate the etherification process .
Chemical Reactions Analysis
1-Bromo-2,4-difluoro-5-(propan-2-yloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with arylboronic acids to form biaryl compounds.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, similar aromatic compounds can undergo such reactions under appropriate conditions.
Scientific Research Applications
1-Bromo-2,4-difluoro-5-(propan-2-yloxy)benzene is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: Its derivatives may exhibit biological activity, making it a potential lead compound for drug discovery.
Mechanism of Action
The mechanism of action of 1-Bromo-2,4-difluoro-5-(propan-2-yloxy)benzene largely depends on its chemical reactivity. In substitution reactions, the electron-withdrawing effects of the bromine and fluorine atoms activate the benzene ring towards nucleophilic attack. The isopropoxy group can also influence the compound’s reactivity by donating electron density through resonance and inductive effects .
Comparison with Similar Compounds
1-Bromo-2,4-difluoro-5-(propan-2-yloxy)benzene can be compared with other halogenated and alkoxy-substituted benzenes:
1-Bromo-2,4-difluorobenzene: Lacks the isopropoxy group, making it less versatile in certain synthetic applications.
1,4-Dibromo-2,5-difluorobenzene: Contains additional bromine and fluorine atoms, which can alter its reactivity and applications.
1,2-Dibromo-4,5-difluorobenzene:
Properties
IUPAC Name |
1-bromo-2,4-difluoro-5-propan-2-yloxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O/c1-5(2)13-9-3-6(10)7(11)4-8(9)12/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYASCQVCFBMVSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[(4-Bromophenyl)methyl]diethylamine hydrochloride](/img/structure/B8027111.png)


![N-[(4-Bromophenyl)methyl]cyclopentanamine hydrochloride](/img/structure/B8027158.png)
